4-amino-3-fluoro-N,N-dimethylbenzamide
Overview
Description
4-amino-3-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11FN2O. It is a powder at room temperature . It is an important raw material and intermediate used in pharmaceuticals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.2 . .Scientific Research Applications
Antiarrhythmic Agents: Some compounds including 4-amino-3-fluoro-N,N-dimethylbenzamide derivatives have shown potential as antiarrhythmic agents, with abilities to prolong the effective refractory period in rabbit atria and demonstrate prophylactic activity against ouabain-induced arrhythmias (Yung, Lo, & Vohra, 1972).
Study of Dynamic Protein Interactions: A new unnatural amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide (similar in structure to this compound) has been developed to study protein-protein interactions. This amino acid demonstrates "switch-like" emission properties, useful in biochemical research (Loving & Imperiali, 2008).
Synthesis of Chemical Intermediates: this compound can be synthesized as a chemical intermediate in various processes, demonstrating its utility in the field of synthetic chemistry (Zhang, 2014).
Carcinogenicity Studies: Related compounds, such as derivatives of 4-dimethylaminoazobenzene, have been studied for carcinogenicity, indicating the importance of such compounds in understanding cancer mechanisms (Miller, Miller, & Finger, 1957).
PET Imaging Agents: Derivatives of this compound have been used in the development of imaging agents for positron emission tomography (PET), which are instrumental in medical diagnostics and research (Melega et al., 1989).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-amino-3-fluoro-N,N-dimethylbenzamide’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .
Properties
IUPAC Name |
4-amino-3-fluoro-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMJRMLRFMTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282503 | |
Record name | 4-Amino-3-fluoro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-06-8 | |
Record name | 4-Amino-3-fluoro-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluoro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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